1-Isopentylpiperidin-4-amine hydrochloride
Description
1-Isopentylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by an isopentyl (3-methylbutyl) substituent at the 1-position of the piperidine ring and an amine group at the 4-position, with a hydrochloride counterion.
Properties
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;/h9-10H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVKURQMMCTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-69-6 | |
| Record name | 4-Piperidinamine, 1-(3-methylbutyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopentylpiperidin-4-amine hydrochloride can be synthesized through various synthetic routes, including the reaction of piperidine with isopentyl chloride under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentylpiperidin-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Piperidinium salts and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Substituted piperidines and various derivatives.
Scientific Research Applications
1-Isopentylpiperidin-4-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 1-Isopentylpiperidin-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of 1-Isopentylpiperidin-4-amine hydrochloride with six structurally related piperidine derivatives from the evidence:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Notes | References |
|---|---|---|---|---|---|---|
| This compound* | 1-isopentyl, 4-amine | C₁₀H₂₃ClN₂ | ~218.8 (calculated) | Not provided | Hypothetical compound for comparison | N/A |
| 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride | 1-(4-chlorobenzyl) | C₁₂H₁₆ClN₂·HCl | 259.2 | 1158497-67-6 | Increased lipophilicity due to Cl | |
| 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride | 1-(3-methoxy-4-nitrophenyl) | C₁₂H₁₆N₃O₃·HCl | 301.7 | 1417793-35-1 | Nitro group enhances reactivity | |
| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | 1-(3-nitrobenzyl) | C₁₂H₁₆N₃O₂·2HCl | 323.2 | PK00255E-2 | High solubility in polar solvents | |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1-(pyrimidin-2-yl) | C₉H₁₃N₃·2HCl | 236.1 | 1179369-48-2 | Aromatic ring improves stability | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1-(pyridin-4-yl carbonyl) | C₁₂H₁₇N₃O·2HCl | 292.2 | 1286265-79-9 | Bifunctional amine and ketone | |
| 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine dihydrochloride | 1-(4-methoxyphenethyl) | C₁₄H₂₂N₂O·2HCl | 323.3 | 108555-25-5 | Methoxy group enhances solubility |
*Hypothetical molecular weight calculated based on formula.
Key Observations:
Biological Activity
1-Isopentylpiperidin-4-amine hydrochloride, with the molecular formula C10H23ClN2 and a molecular weight of 206.76 g/mol, is a derivative of piperidine. This compound has garnered attention in scientific research due to its unique chemical properties and biological activities. Its synthesis typically involves the reaction of piperidine with isopentyl chloride, facilitated by a strong base such as sodium hydroxide.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. As a ligand, it modulates the activity of these targets, influencing numerous biological pathways. The specific mechanisms can vary depending on the context of its application.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects, possibly linked to its ability to enhance neurotransmitter signaling.
- Analgesic Properties : There is emerging evidence indicating that this compound may possess analgesic properties, contributing to pain relief in various models.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound | Structure Similarity | Key Biological Activity |
|---|---|---|
| 1-Methylpiperidin-4-amine HCl | Moderate | Neurotransmitter modulation |
| 1-Ethylpiperidin-4-amine HCl | Moderate | Potential antidepressant effects |
| 1-Propylpiperidin-4-amine HCl | High | Analgesic properties |
| 1-Isopentylpiperidin-4-amine HCl | High | Enhanced neurotransmitter signaling |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in animal models.
- Methodology : Mice were administered varying doses of the compound followed by behavioral tests (e.g., forced swim test).
- Findings : Significant reductions in immobility time were observed, indicating potential antidepressant effects.
-
Neurotransmitter Interaction Study :
- Objective : To assess binding affinity to dopamine receptors.
- Methodology : Radiolabeled ligand binding assays were performed.
- Results : The compound demonstrated a moderate affinity for D2 dopamine receptors, suggesting its potential role in modulating dopaminergic signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
